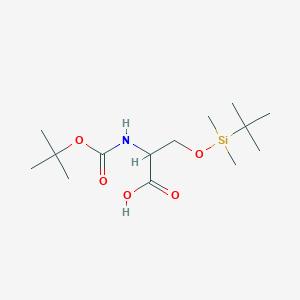
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine is a compound that features both tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS) protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is a derivative of serine, an amino acid, and is used in various synthetic applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using the tert-butoxycarbonyl (Boc) group, while the hydroxyl group is protected using the tert-butyldimethylsilyl (TBDMS) group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as imidazole for the silylation process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency and scalability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Analyse Des Réactions Chimiques
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield different products.
Reduction: Reduction reactions can be performed to remove the protecting groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the silyl-protected hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection reactions can yield free serine, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine involves the protection of functional groups to prevent unwanted reactions during synthesis. The Boc group protects the amino group, while the TBDMS group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Similar in having the Boc protecting group but differs in the core structure and applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds also feature the Boc group and are used in peptide synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-O-(tert-butyldimethylsilyl)-DL-serine is unique due to the combination of Boc and TBDMS protecting groups, which provide enhanced stability and selectivity in synthetic applications. This dual protection allows for more versatile and controlled chemical transformations compared to compounds with only one type of protecting group .
Propriétés
Formule moléculaire |
C14H29NO5Si |
|---|---|
Poids moléculaire |
319.47 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H29NO5Si/c1-13(2,3)20-12(18)15-10(11(16)17)9-19-21(7,8)14(4,5)6/h10H,9H2,1-8H3,(H,15,18)(H,16,17) |
Clé InChI |
WEHOBOMKSMVHCX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO[Si](C)(C)C(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




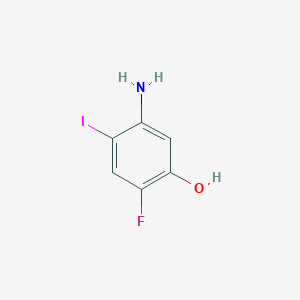



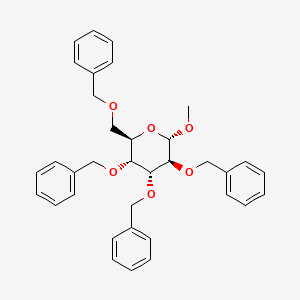

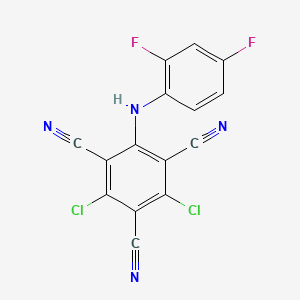


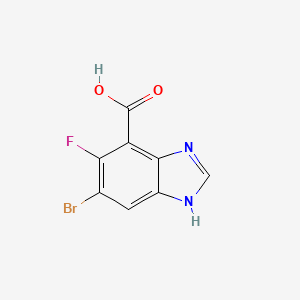

![3-Iodo-5-isopropoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12841764.png)
